Enciprazine belongs to the phenylpiperazine class and was initially envisioned as a treatment for anxiety disorders []. It demonstrated affinity for various receptor sites, including α1-adrenergic and 5-HT1A receptors, suggesting a potential for influencing mood and stress response [].
Enciprazine hydrochloride possesses a complex molecular structure with a central phenylpiperazine core. Key features include:
The breakdown pathways (metabolism) of enciprazine have not been extensively studied. Initial research anticipated the formation of ortho-methoxyphenylpiperazine (oMeOPP) as a significant metabolite, but later studies indicated otherwise [, ].
Data on the specific physical and chemical properties of enciprazine hydrochloride, such as melting point, boiling point, and solubility, is scarce due to the limited research conducted.
Enciprazine hydrochloride represents the dihydrochloride salt form of the parent compound enciprazine, with distinct molecular characteristics that differentiate it from the free base form [1]. The comprehensive molecular analysis reveals specific quantitative parameters essential for understanding the compound's chemical identity.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula (Free Base) | C23H32N2O6 | [1] [3] |
| Molecular Formula (Hydrochloride) | C23H34Cl2N2O6 | [1] [4] |
| Molecular Weight (Free Base) | 432.5 g/mol | [1] [3] |
| Molecular Weight (Hydrochloride) | 505.4 g/mol | [1] [4] |
| CAS Number (Free Base) | 68576-86-3 | [3] [5] |
| CAS Number (Hydrochloride) | 68576-88-5 | [1] [4] |
The molecular weight difference between the free base and hydrochloride salt reflects the addition of two hydrochloride molecules, contributing approximately 72.9 g/mol to the total molecular mass [1] [4]. This salt formation significantly impacts the compound's physicochemical properties, including solubility and stability characteristics [7].
The computed properties derived from structural analysis provide additional quantitative insights into the molecular architecture:
| Property | Value | Reference |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | [1] [3] |
| Hydrogen Bond Acceptor Count | 8 | [1] [3] |
| Rotatable Bond Count | 10 | [1] [3] |
| XLogP3-AA | 2.8 | [3] |
| Exact Mass (Free Base) | 432.22603674 Da | [3] |
| Exact Mass (Hydrochloride) | 504.1793922 Da | [1] |
| Monoisotopic Mass (Hydrochloride) | 504.1793922 Da | [1] |
Enciprazine hydrochloride belongs to the phenylpiperazine class of compounds, characterized by a central piperazine ring system substituted with a phenyl moiety [1] [2]. The core scaffold consists of a six-membered piperazine ring containing two nitrogen atoms in the 1,4-positions, providing the fundamental structural framework for the molecule [2] [8].
The phenylpiperazine scaffold exhibits specific conformational preferences that influence the compound's overall three-dimensional structure [36]. Research on related piperazine compounds indicates that the piperazine ring preferentially adopts a boat conformation when coordinated with metal ions, suggesting similar conformational behavior in enciprazine [36].
The structural arrangement features a 2-methoxyphenyl group attached to one nitrogen atom of the piperazine ring, creating the characteristic phenylpiperazine motif [1] [3]. This substitution pattern distinguishes enciprazine from other members of the phenylpiperazine family and contributes to its unique pharmacological profile [2] [8].
The functional group architecture of enciprazine hydrochloride encompasses multiple methoxy substituents and hydroxyl functionalities strategically positioned throughout the molecular structure [1] [3]. The compound contains a total of four methoxy groups: one attached to the phenyl ring of the phenylpiperazine moiety and three located on the trimethoxyphenoxy terminus [1] [3].
| Structural Component | Description | Reference |
|---|---|---|
| Core Scaffold | Phenylpiperazine | [1] [2] |
| Phenyl Ring Substitution | 2-methoxyphenyl | [1] [3] |
| Propanol Chain | Propan-2-ol linker | [1] [3] |
| Trimethoxyphenoxy Group | 3,4,5-trimethoxyphenoxy | [1] [3] |
| IUPAC Name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | [1] [3] |
The propan-2-ol linker connects the phenylpiperazine scaffold to the trimethoxyphenoxy group, incorporating a secondary alcohol functionality that serves as a crucial pharmacophoric element [1] [3]. This hydroxyl group contributes to the compound's hydrogen bonding capacity and influences its interaction with biological targets [1] [3].
The trimethoxyphenoxy moiety represents a highly substituted aromatic system with three methoxy groups arranged in the 3,4,5-positions relative to the phenoxy oxygen [1] [3]. This substitution pattern creates a distinctive electronic environment that affects the molecule's overall polarity and binding characteristics [1] [3].
Enciprazine hydrochloride exists as a racemic mixture, containing equal proportions of both enantiomers due to the presence of a chiral center at the propan-2-ol carbon [4] [5]. The stereochemical analysis reveals that the compound possesses one defined stereocenter out of one possible stereocenter, resulting in two distinct enantiomeric forms [4] [5].
| Property | Value | Reference |
|---|---|---|
| Stereochemistry | Racemic | [4] [5] |
| Optical Activity | (+/-) | [4] [5] |
| Defined Stereocenters | 0/1 | [4] [5] |
The individual enantiomers of enciprazine have been characterized and designated as (S)-enciprazine and (R)-enciprazine, with distinct optical rotation values and potentially different biological activities [11] [21]. The (S)-enantiomer has been specifically synthesized through asymmetric synthetic approaches and shows specific optical rotation characteristics [11] [21].
Research into the chromatographic resolution of enciprazine enantiomers has demonstrated successful separation using chiral stationary phases, enabling the individual characterization of each stereoisomer [14]. These studies have provided valuable insights into the stereochemical properties and the potential for developing enantiopure formulations [14].
The dihydrochloride salt of enciprazine exhibits well-defined crystalline characteristics that distinguish it from the free base form [7]. Experimental analysis reveals that enciprazine dihydrochloride crystallizes as colorless crystals with a sharp melting point range [7].
| Property | Value | Reference |
|---|---|---|
| Melting Point (Dihydrochloride) | 196-197°C | [7] |
| Appearance (Dihydrochloride) | Colorless crystals | [7] |
The narrow melting point range indicates high purity and crystalline uniformity of the hydrochloride salt form [7]. This thermal behavior reflects the strong intermolecular interactions present in the crystal lattice, including ionic interactions between the protonated amine groups and chloride counterions [7].
The crystalline morphology of enciprazine hydrochloride contributes to its stability and handling properties during pharmaceutical processing [7]. The formation of well-ordered crystal structures enhances the compound's chemical stability and provides predictable dissolution characteristics [7].
The solubility characteristics of enciprazine and its derivatives have been investigated in various solvent systems to understand their dissolution behavior [17]. Research on related phenylpiperazine compounds indicates that solubility parameters are significantly influenced by the presence of methoxy substituents and the formation of hydrochloride salts [17].
Studies on analogous compounds demonstrate that the incorporation of multiple methoxy groups generally enhances solubility in polar solvents while maintaining moderate solubility in non-polar systems [17]. The hydrochloride salt formation typically increases aqueous solubility compared to the free base form due to enhanced ionic interactions with water molecules [17].
The solubility profile of enciprazine hydrochloride is expected to show enhanced dissolution in aqueous media compared to the parent compound, facilitating better bioavailability characteristics [17]. The presence of both hydrophilic (methoxy groups, hydroxyl group) and lipophilic (aromatic rings) components creates an amphiphilic character that influences partitioning behavior [17].
The ultraviolet-visible spectroscopic characteristics of enciprazine hydrochloride reflect the electronic transitions associated with its aromatic chromophores [25]. The compound contains multiple aromatic systems, including the methoxyphenyl and trimethoxyphenoxy moieties, which contribute to its UV absorption profile [25].
Research on related methoxyphenyl compounds indicates characteristic absorption maxima in the ultraviolet region, typically associated with π→π* transitions in the aromatic systems [25]. The presence of methoxy substituents generally causes bathochromic shifts in the absorption spectra due to their electron-donating effects [25].
The trimethoxyphenoxy group is expected to exhibit strong UV absorption due to the extended conjugation and multiple methoxy substituents [25]. These spectroscopic features provide valuable fingerprint information for compound identification and purity assessment [25].
Infrared spectroscopy provides detailed information about the functional groups present in enciprazine hydrochloride [41]. The infrared spectrum is expected to show characteristic absorption bands corresponding to the various functional groups including C-H stretches, C-O stretches from methoxy groups, and N-H stretches from the piperazine ring [41].
Studies on phenylpiperazine compounds demonstrate characteristic infrared absorption patterns [31]. The piperazine ring typically shows specific C-N stretching vibrations and ring breathing modes that serve as diagnostic features [31].
The methoxy groups present in enciprazine hydrochloride should exhibit characteristic C-O stretching vibrations in the 1000-1300 cm⁻¹ region, while the aromatic C-H stretches appear in the 3000-3100 cm⁻¹ range [41]. The hydroxyl group from the propanol linker contributes additional O-H stretching absorption in the 3200-3600 cm⁻¹ region [41].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for enciprazine hydrochloride [28] [31]. Both proton and carbon-13 NMR techniques have been employed to characterize the compound and confirm its structural integrity [28].
Research on phenylpiperazine compounds using NMR spectroscopy reveals characteristic chemical shift patterns [31]. The piperazine ring protons typically appear as complex multiplets in the 2.5-3.5 ppm region of the proton NMR spectrum [31].
The methoxy groups contribute distinctive singlet peaks in the proton NMR spectrum, typically appearing around 3.7-3.9 ppm [32]. The aromatic protons from both the phenyl and trimethoxyphenoxy rings appear in the 6.5-7.5 ppm region with characteristic splitting patterns [32].
Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the molecule [31]. The aromatic carbons appear in the 100-160 ppm region, while the aliphatic carbons from the propanol chain and piperazine ring appear in the 20-80 ppm range [31].
Mass spectrometry analysis of enciprazine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation [26] [36]. The molecular ion peak appears at m/z corresponding to the exact mass of the compound, serving as the starting point for fragmentation analysis [26].
Research on piperazine-containing compounds demonstrates common fragmentation pathways [36]. The piperazine ring often undergoes cleavage reactions that produce characteristic fragment ions useful for structural identification [36].
The fragmentation pattern of enciprazine is expected to show loss of methoxy groups (loss of 31 mass units) and cleavage of the propanol chain [26]. The trimethoxyphenoxy moiety may fragment to produce characteristic ions containing the substituted phenyl ring [26].